ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate
Overview
Description
Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate is a complex organic compound. It contains an ethyl ester functional group, an isothiocyanate group, and a cyclohexane ring. The (2S,1R) notation indicates the stereochemistry of the molecule, meaning it has specific spatial arrangements due to the presence of chiral centers .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the isothiocyanate group, and the formation of the ethyl ester from a carboxylic acid precursor. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule has a cyclohexane ring, which can exist in various conformations. The presence of the isothiocyanate group and the ethyl ester will influence the overall shape and properties of the molecule. The (2S,1R) designation indicates that the molecule has chirality, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isothiocyanate group can undergo addition and substitution reactions, while the ester group can participate in hydrolysis, reduction, and transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, influencing its solubility in different solvents .Scientific Research Applications
- Enantiomers play a crucial role in chiral synthesis. Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate can serve as a chiral building block or ligand in asymmetric catalysis reactions. Researchers explore its use in creating enantioselective products with high optical purity .
Chiral Synthesis and Asymmetric Catalysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (1R,2S)-2-isothiocyanatocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKOBLQGXOVNNL-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369994 | |
Record name | ST093062 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
336185-30-9 | |
Record name | ST093062 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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